S-(2-Amino-5-ethoxyphenyl) ethanethioate
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Overview
Description
S-(2-Amino-5-ethoxyphenyl) ethanethioate: is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is a thioester derivative, characterized by the presence of an amino group, an ethoxy group, and a thioester functional group. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-5-ethoxyphenyl) ethanethioate typically involves the reaction of 2-amino-5-ethoxyphenol with ethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester product. Common reagents used in this synthesis include thionyl chloride and anhydrous solvents .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-(2-Amino-5-ethoxyphenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: S-(2-Amino-5-ethoxyphenyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It is used in the design of enzyme inhibitors and probes for studying biochemical pathways .
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where thioester derivatives have shown efficacy .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of S-(2-Amino-5-ethoxyphenyl) ethanethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis, releasing ethanethiol and the corresponding carboxylic acid. This reaction can modulate the activity of enzymes and proteins involved in various biochemical pathways .
Comparison with Similar Compounds
- S-(2-Amino-5-methoxyphenyl) ethanethioate
- S-(2-Amino-5-propoxyphenyl) ethanethioate
- S-(2-Amino-5-butoxyphenyl) ethanethioate
Comparison: S-(2-Amino-5-ethoxyphenyl) ethanethioate is unique due to the presence of the ethoxy group, which imparts specific chemical properties such as solubility and reactivity. Compared to its methoxy, propoxy, and butoxy analogs, the ethoxy derivative exhibits distinct behavior in terms of its interactions with biological targets and its suitability for various applications .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
S-(2-amino-5-ethoxyphenyl) ethanethioate |
InChI |
InChI=1S/C10H13NO2S/c1-3-13-8-4-5-9(11)10(6-8)14-7(2)12/h4-6H,3,11H2,1-2H3 |
InChI Key |
UXDDDUYEIUETNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)SC(=O)C |
Origin of Product |
United States |
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